molecular formula C19H22N2O2 B368324 {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-82-6

{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

Cat. No. B368324
CAS RN: 853752-82-6
M. Wt: 310.4g/mol
InChI Key: ZHEVSGYCBUNQHO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure analysis for “{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol” is not available in the sources I have access to .


Chemical Reactions Analysis

The chemical reactions that “this compound” undergoes would depend on its molecular structure and the conditions under which it is stored or used. Unfortunately, specific information on the chemical reactions of this compound is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, specific physical and chemical properties for “this compound” are not available in the sources I have access to .

Scientific Research Applications

DNA Interactions and Applications

  • The synthetic dye Hoechst 33258, a benzimidazole derivative, is known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This compound and its analogs have been utilized in plant cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Furthermore, these compounds find applications as radioprotectors and topoisomerase inhibitors, showcasing their potential in drug design and molecular biology research (Issar & Kakkar, 2013).

Material Synthesis and Applications

  • Research into 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes with various metals highlights their significant properties like spectroscopic features, structures, and magnetic properties. These compounds exhibit biological and electrochemical activity, suggesting their utility in creating functional materials for various applications (Boča et al., 2011).

Biological Activities and Drug Design

  • Benzimidazole fungicides act as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This mechanism has been leveraged in both agricultural and veterinary medicine, and it plays a role in cancer chemotherapy research. The understanding of benzimidazole's mode of action facilitates the study of tubulin structure and the organization and function of microtubules (Davidse, 1986).

Therapeutic Potential

  • A comprehensive review of benzimidazole demonstrates its diverse pharmacological properties, underlining the compound's significance in developing therapeutic agents for antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer activities, and CNS stimulants or depressants. This versatility makes benzimidazole a key scaffold in the design of new therapeutic compounds (Babbar et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol” is not available in the sources I have access to .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol” is not available in the sources I have access to .

properties

IUPAC Name

[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-15-8-10-16(11-9-15)23-13-5-12-21-18-7-4-3-6-17(18)20-19(21)14-22/h3-4,6-11,22H,2,5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEVSGYCBUNQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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